Cyclophosphamide

Description

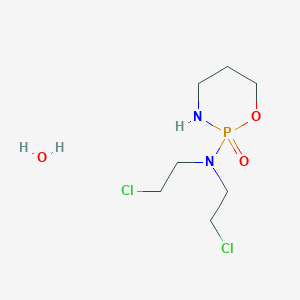

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6055-19-2 (monohydrate) | |

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020364 | |

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 °C | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C c.c. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 g/cm³ | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |

CAS No. |

50-18-0, 6055-19-2 | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclophosphamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPHOSPHAMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXW23996M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vivo Study of Cyclophosphamide's Active Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CPA) remains a cornerstone of chemotherapy and immunosuppression, yet its clinical utility is dictated not by the parent compound but by a complex cascade of in vivo bioactivation. As a prodrug, CPA requires hepatic metabolism to generate its therapeutically active and toxic moieties. Understanding the in vivo behavior of these metabolites is paramount for optimizing efficacy, mitigating toxicity, and developing next-generation oxazaphosphorine agents. This guide provides a technical framework for the rigorous in vivo investigation of this compound's key active metabolites: 4-hydroxythis compound (4-OHCP), aldophosphamide (APA), phosphoramide mustard (PAM), and acrolein. We will dissect the metabolic pathway, detail the distinct roles of each metabolite, present field-proven protocols for study design and execution, and explore the critical analytical methodologies required for their accurate quantification. This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in this challenging area of pharmacology.

Chapter 1: The Metabolic Crucible - this compound Bioactivation

The therapeutic action of this compound is entirely dependent on its metabolic conversion within the body.[1] The parent drug is inert until it undergoes a complex, multi-step process primarily within the liver.

The Hepatic Ignition: Cytochrome P450 Activation

The journey begins in the liver, where cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2B6, CYP2C19, and CYP3A4, catalyze the initial and rate-limiting step: the hydroxylation of CPA at the C-4 position.[2][3][4] This enzymatic oxidation converts the stable prodrug into its first, highly unstable active metabolite, 4-hydroxythis compound (4-OHCP).[4][5] Over 70% of a given CPA dose is typically directed down this activation pathway.[6]

The Central Equilibrium and Bifurcation

4-OHCP is not a static entity; it exists in a dynamic, reversible equilibrium with its open-ring tautomer, aldophosphamide (APA).[2][7][8] This 4-OHCP/APA combination is considered the primary transport form of the activated drug, capable of circulating and diffusing across cell membranes.[7] Once intracellular, the fate of aldophosphamide dictates the ultimate biological effect. It stands at a critical bifurcation point:

-

Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in protective tissues like bone marrow stem cells and liver, to form the inactive and non-toxic metabolite carboxyphosphamide.[2][8]

-

Spontaneous Decomposition (Toxification): In cells with low ALDH activity (such as many tumor cells), aldophosphamide undergoes spontaneous, non-enzymatic β-elimination.[7][8] This chemical cleavage yields the two ultimate effector molecules: phosphoramide mustard (PAM) and acrolein .[2][5][9]

This differential ALDH activity between target and host tissues is a key determinant of this compound's therapeutic index.

Visualizing the Pathway

The metabolic cascade is a critical concept to internalize before designing any in vivo experiment.

Caption: Metabolic activation and detoxification pathways of this compound.

Chapter 2: Profiling the Key Metabolites: Function and Significance

An effective in vivo study hinges on understanding the unique properties and roles of each major metabolite.

4-Hydroxythis compound / Aldophosphamide (4-OHCP/APA)

-

Primary Role: This tautomeric pair constitutes the activated, circulating form of CPA.[7] Aldophosphamide is the crucial precursor that delivers the ultimate cytotoxic potential into the target cell.[10][11][12]

-

In Vivo Significance: The concentration and half-life of 4-OHCP/APA in the plasma directly govern the amount of phosphoramide mustard and acrolein generated within tissues.

-

Causality in Experimental Design: The extreme chemical instability of 4-OHCP (plasma half-life < 3 minutes in vitro) is the single most critical factor in study design.[6] Failure to account for this instability will result in erroneously low or undetectable levels, invalidating pharmacokinetic (PK) analysis. This mandates specialized, immediate sample processing at the point of collection.

Phosphoramide Mustard (PAM)

-

Primary Role: PAM is the ultimate alkylating agent and the principal driver of this compound's antineoplastic effect.[5][13][14] It functions by forming covalent bonds with DNA, particularly at the N-7 position of guanine, leading to intra- and inter-strand cross-links that inhibit DNA replication and trigger apoptosis.[5][15]

-

In Vivo Significance: The exposure of tumor tissue to PAM (often measured as Area Under the Curve, or AUC) is directly correlated with therapeutic efficacy.[16] It is the major circulating metabolite with a significantly longer terminal half-life (around 15 hours in humans) compared to 4-OHCP.[17] However, it also contributes to non-target toxicities, such as the destruction of ovarian follicles.[18]

-

Causality in Experimental Design: As the primary therapeutic agent, accurate quantification of PAM is essential for any PK/PD (pharmacokinetic/pharmacodynamic) modeling. Its relative stability compared to 4-OHCP allows for more conventional sample handling, but its high polarity requires robust chromatographic methods for separation and analysis.

Acrolein

-

Primary Role: Acrolein is a highly reactive and toxic α,β-unsaturated aldehyde byproduct of APA decomposition.[2][5][9] It possesses no meaningful antitumor activity.[5]

-

In Vivo Significance: Acrolein is the primary causative agent of hemorrhagic cystitis, a severe and dose-limiting toxicity of this compound therapy, resulting from its accumulation in the bladder and damage to the urothelium.[5][9] Beyond the bladder, acrolein contributes to systemic toxicity, including cardiotoxicity and myocyte damage, through mechanisms involving oxidative stress and adduction with cellular proteins and thiols.[19][20]

-

Causality in Experimental Design: When the research objective involves studying CPA's toxicity profile or evaluating protective agents (like Mesna), the direct or indirect measurement of acrolein (e.g., via urinary adducts) is critical. Its high reactivity means it is often measured via its downstream effects or stable adducts rather than as the free aldehyde.

Chapter 3: A Practical Framework for In Vivo Study Design

A robust in vivo study is a self-validating system where the protocol is designed to answer a specific question with minimal confounding variables.

Model Selection and Justification

-

Preclinical Models (Rodents): Mice and rats are commonly used for foundational PK, efficacy, and toxicity studies.[18][21][22] The choice of species can be critical, as interspecies differences in CYP450 activity can lead to significant variations in metabolic rates.[23] For efficacy studies, appropriate tumor models (e.g., xenografts, syngeneic models) are required.

-

Higher-Order Models (Canine, Feline): Larger animal models are sometimes used as their metabolism can more closely mimic human pharmacokinetics.[24]

-

Human Clinical Trials: These are essential for definitive human PK data and establishing correlations between metabolite exposure and clinical outcomes (both efficacy and toxicity).[17][25][26][27]

Experimental Workflow and Protocol

The following represents a generalized workflow for a preclinical PK study. The critical steps, particularly for handling unstable metabolites, are highlighted.

Caption: A typical experimental workflow for an in vivo PK study of CPA metabolites.

Step-by-Step Protocol: Blood Sample Collection and Processing

This protocol is the cornerstone of a trustworthy study. Its purpose is to immediately stabilize the highly reactive 4-OHCP/APA, preventing its degradation post-collection and ensuring an accurate measurement of its in vivo concentration.

-

Preparation: Pre-label all collection tubes. For each time point, prepare two tubes per animal:

-

Tube A (for 4-OHCP): A microcentrifuge tube containing a pre-aliquoted, concentrated solution of a trapping agent (e.g., semicarbazide hydrochloride) to yield a final concentration sufficient to stabilize 4-OHCP.[24]

-

Tube B (for CPA/PAM): A standard anticoagulant tube (e.g., K2-EDTA).

-

-

Sample Collection: At the designated time point, collect the required volume of whole blood via the appropriate route (e.g., tail vein, retro-orbital sinus, or cannula).

-

IMMEDIATE Action (< 30 seconds):

-

Dispense the correct volume of blood into Tube A. Immediately cap and vortex vigorously for 10-15 seconds to ensure complete mixing of blood with the trapping agent.

-

Dispense the remaining blood into Tube B.

-

-

Stabilization & Freezing:

-

Immediately place Tube A on dry ice or in a -80°C freezer. The derivatization reaction is rapid, and immediate freezing halts all further biological and chemical activity.

-

-

Plasma Preparation:

-

Place Tube B on wet ice. As soon as feasible, centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

-

Carefully transfer the resulting plasma supernatant to a new, pre-labeled cryovial.

-

Flash freeze the plasma vial on dry ice and transfer to a -80°C freezer.

-

-

Documentation: Meticulously record the time of collection and processing for every sample. Any deviation from the protocol must be noted.

Chapter 4: Analytical Methodologies for Accurate Quantification

The analysis of CPA metabolites is analytically demanding due to their structural similarity, disparate concentration ranges, and varied stability.[28][29]

The Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[30]

-

Expertise & Causality: LC provides the necessary chromatographic separation of the parent drug from its various metabolites. MS/MS provides unparalleled sensitivity and specificity by measuring the unique mass-to-charge ratio of each compound and its characteristic fragments, allowing for confident identification and quantification even in a complex biological matrix like plasma.[31]

Protocol: General LC-MS/MS Analytical Workflow

-

Sample Thawing & Preparation: Thaw samples on ice.

-

Protein Precipitation/Extraction: Add a volume of cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a deuterated version of the analyte) to a known volume of plasma or stabilized whole blood. Vortex thoroughly to precipitate proteins.

-

Clarification: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

-

Injection & Separation: Inject a small volume of the supernatant onto an appropriate HPLC/UPLC column (e.g., a C18 reversed-phase column). Use a gradient elution method with solvents like water and acetonitrile/methanol (often with additives like formic acid) to separate the analytes.

-

Detection & Quantification: As analytes elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Data Presentation: Pharmacokinetic Parameters

Summarizing data from multiple studies provides a crucial comparative overview. The table below presents representative PK data from human clinical studies to illustrate the typical parameters measured.

| Parameter | This compound (CPA) | 4-Hydroxythis compound (4-OHCP) | Phosphoramide Mustard (PAM) | Data Source |

| Mean t½ (elimination) | ~5.2 - 6.5 hours | Declines in parallel with CPA | ~15 hours | [16][17][32] |

| Mean Peak Concentration (Cmax) | Dose-dependent | ~2.4 µM (after 1000 mg/m²) | ~40 µM (after 1000 mg/m²) | [16][17] |

| Mean AUC Ratio (Metabolite/CPA) | N/A | ~0.016 | ~0.45 | [16][17] |

| Urinary Excretion (% of Dose) | ~10.8% | ~0.5% | ~39.0% | [16][17] |

Note: These values are illustrative and can vary significantly based on dose, patient population, and co-administered drugs.[29]

Conclusion: Towards a Mechanistic Understanding

The in vivo study of this compound's active metabolites is a technically demanding but essential field of research. It requires a deep, mechanistic understanding of the drug's complex metabolic pathway and the unique chemical properties of each resulting compound. The extreme instability of the primary metabolite, 4-OHCP, necessitates rigorous, time-critical sample handling protocols that form the bedrock of any valid pharmacokinetic study. By combining meticulous in vivo study design with the power of modern analytical techniques like LC-MS/MS, researchers can accurately quantify these transient yet powerful molecules. This capability allows for the precise correlation of metabolite exposure with therapeutic efficacy and toxic side effects, paving the way for dose optimization, improved patient outcomes, and the rational design of safer, more effective next-generation alkylating agents.

References

-

Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of this compound in Vitro and in Vivo in Humans. Cancer Research, 37(8_Part_1), 2538–2543. [Link]

-

Jusko, W. J. (1971). Pharmacokinetics of this compound in man. British Journal of Pharmacology, 43(3), 677–680. [Link]

-

Ismahil, M. A., Hamid, T., Bansal, S. S., Patel, B., Kingery, J. R., & Prabhu, S. D. (2011). Chronic oral exposure to the aldehyde pollutant acrolein induces dilated cardiomyopathy. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H2050–H2060. [Link]

-

de Jonge, M. E., Huitema, A. D., van Dam, S. M., Beijnen, J. H., & Rodenhuis, S. (2005). Metabolism of this compound. ResearchGate. [Link]

-

Chen, C. S., Lin, J. T., Chen, Y. C., & Lin, Y. C. (2019). Adverse effects of acrolein, a ubiquitous environmental toxicant, on muscle regeneration and mass. Journal of Cachexia, Sarcopenia and Muscle, 10(6), 1296–1309. [Link]

-

Ghanem, H., & El-Serafi, A. (2017). The metabolic pathway of this compound. ResearchGate. [Link]

-

Small Molecule Pathway Database. (n.d.). This compound Metabolism Pathway. SMPDB. [Link]

-

PubChem. (n.d.). This compound Metabolism Pathway. National Center for Biotechnology Information. [Link]

-

Brock, N., & Hohorst, H. J. (1971). Metabolism of this compound. Semantic Scholar. [Link]

-

Ginter, P. S., & Tadi, P. (2023). This compound. StatPearls Publishing. [Link]

-

Paci, A., Veal, G. J., & Bardin, C. (2014). Population Pharmacokinetics of this compound and Metabolites in Children with Neuroblastoma: a Report from the Children's Oncology Group. PubMed Central. [Link]

-

Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of aldophosphamide as a metabolite of this compound in vitro and in vivo in humans. PubMed. [Link]

-

B'chir, F., Pinguet, F., & Bressolle, F. (1999). The analysis of this compound and its metabolites. PubMed. [Link]

-

Anderson, L. W., Ludeman, S. M., & Colvin, O. M. (2006). Rapid quantitation of this compound metabolites in plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

-

Moghe, A., Ghare, S., & Lam, C. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences. [Link]

-

Kern, J. C., & Kehrer, J. P. (2002). The molecular effects of acrolein. PubMed. [Link]

-

Wagner, J. G., Jiang, Q., & Harkema, J. R. (2017). Respiratory Effects and Systemic Stress Response Following Acute Acrolein Inhalation in Rats. Toxicological Sciences. [Link]

-

Medsimplified. (2024). PHARMACOLOGY OF this compound (Cytoxan); Overview, Pharmacokinetics, Mechanism of action, Uses. YouTube. [Link]

-

Chan, K. K., Hong, P. S., & Trump, D. L. (1994). Clinical pharmacokinetics of this compound and metabolites with and without SR-2508. Cancer Research, 54(24), 6439-6447. [Link]

-

Peter, G. (2020). The Mechanism of Action of this compound and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Molecules, 25(19), 4463. [Link]

-

Bagley, C. M. Jr., Bostick, F. W., & DeVita, V. T. Jr. (1973). Clinical Pharmacology of this compound. Cancer Research, 33(2), 226-233. [Link]

-

Klein, H. O., Wickramanayake, P. D., Christian, E., & Coerper, C. (1984). Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of this compound (ASTA Z 7557, INN mafosfamide). Investigational New Drugs, 2(2), 191-199. [Link]

-

Colvin, M., Padgett, C. A., & Fenselau, C. (1973). A Biologically Active Metabolite of this compound. Cancer Research, 33(4), 915-918. [Link]

-

Hemminki, K. (1987). Binding of metabolites of this compound to DNA in a rat liver microsomal system and in vivo in mice. PubMed. [Link]

-

Sladek, N. E., B-O'Malley, & Powers, J. F. (1998). Pharmacokinetics of this compound and its metabolites in bone marrow transplantation patients. PubMed. [Link]

-

de Jonge, M. E., Huitema, A. D., Rodenhuis, S., & Beijnen, J. H. (2005). Clinical pharmacokinetics of this compound. PubMed. [Link]

-

Chan, K. K., Hong, P. S., & Trump, D. L. (1994). Clinical pharmacokinetics of this compound and metabolites with and without SR-2508. Semantic Scholar. [Link]

-

Plowchalk, D. R., & Mattison, D. R. (1991). Phosphoramide mustard is responsible for the ovarian toxicity of this compound. PubMed. [Link]

-

Pharma Education. (2019). How this compound acts as alkylating agent? YouTube. [Link]

-

Juma, F. D., Rogers, H. J., & Trounce, J. R. (1987). Plasma Pharmacokinetics of this compound and Its Cytotoxic Metabolites after Intravenous versus Oral Administration in a Randomized, Crossover Trial. Cancer Research, 47(1), 220-223. [Link]

-

Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of this compound in Vitro and in Vivo in Humans. Cancer Research, 37(8), 2538-2543. [Link]

-

Struck, R. F. (1983). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to this compound. British Journal of Cancer, 47(1), 15-22. [Link]

-

Le, G. H., & Gustafson, D. L. (2016). Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition, 44(8), 1275-1282. [Link]

-

Said, R. (2009). Analytical and pharmacological studies of this compound. Karolinska Institutet Open Archive. [Link]

-

Taylor & Francis. (n.d.). Aldophosphamide – Knowledge and References. Taylor & Francis Online. [Link]

-

Fenselau, C., Kan, M. N., Rao, S. S., Myles, A., Friedman, O. M., & Colvin, M. (1977). Identification of Aldophosphamide as a Metabolite of this compound in Vitro and in Vivo in Humans. Cancer Research, 37(10), 3843. [Link]

-

Holtmann, A. K., Beer, B., & Urlacher, V. B. (2020). Synthesis of this compound metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. ResearchGate. [Link]

-

Ludwig, T., & Ripperger, T. (1986). Comparative in vitro cytotoxicity of this compound, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). PubMed. [Link]

-

Teicher, B. A., & Frei, E. 3rd. (1988). Preclinical studies and clinical correlation of the effect of alkylating dose. PubMed. [Link]

-

Burton, J. H., & Hansen, R. J. (2017). Pharmacokinetics of this compound and 4-hydroxythis compound in cats after oral, intravenous, and intraperitoneal administration of this compound. American Journal of Veterinary Research, 78(7), 862-869. [Link]

-

ResearchGate. (n.d.). This compound metabolism. ResearchGate. [Link]

-

Klinker, K., & Beikler, T. (2018). This compound and 4-hydroxythis compound pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. ResearchGate. [Link]

-

Al-Sanea, M. M. (2022). This compound Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. Pharmaceutics, 14(3), 619. [Link]

-

Huitema, A. D., Spaander, M., & Beijnen, J. H. (2005). Population pharmacokinetics of this compound and its metabolites 4-hydroxythis compound, 2-dechloroethylthis compound, and phosphoramide mustard in a high-dose combination with Thiotepa and Carboplatin. PubMed. [Link]

-

Tod, M., Goutelle, S., & Bleyzac, N. (2021). Population pharmacokinetics of this compound and 4-hydroxythis compound metabolite in patients with autoimmune glomerulonephritis. PubMed. [Link]

Sources

- 1. Metabolism of this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of this compound and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of aldophosphamide as a metabolite of this compound in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of this compound and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]

- 13. SMPDB [smpdb.ca]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Binding of metabolites of this compound to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Clinical pharmacokinetics of this compound and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]

- 17. Clinical pharmacokinetics of this compound and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphoramide mustard is responsible for the ovarian toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of this compound (ASTA Z 7557, INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to this compound | British Journal of Cancer [preview-nature.com]

- 23. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. avmajournals.avma.org [avmajournals.avma.org]

- 25. Pharmacokinetics of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics of this compound and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. The analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Item - Analytical and pharmacological studies of this compound - Karolinska Institutet - Figshare [openarchive.ki.se]

- 31. Rapid quantitation of this compound metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

Cyclophosphamide Signaling Pathways in Lymphocytes: A Dual-Pronged Mechanism of Cytotoxicity and Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclophosphamide (CTX), a cornerstone of chemotherapy and immunosuppression for over half a century, transcends its classification as a simple DNA alkylating agent. Its profound effects on the immune system, particularly on lymphocyte populations, are governed by a complex interplay of metabolic activation, dose-dependent signaling cascades, and differential sensitivities among lymphocyte subsets. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in lymphocytes. We dissect its cytotoxic mechanisms, centered on the DNA Damage Response (DDR), and its nuanced immunomodulatory functions, including the selective depletion of regulatory T cells (Tregs) and the induction of immunogenic cell death (ICD). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental methodologies to facilitate further investigation into this multifaceted compound.

The Foundation: Metabolic Activation of a Prodrug

This compound is administered as an inactive prodrug, a critical feature for its systemic use.[1] Its therapeutic and toxic effects are entirely dependent on its metabolic activation, which occurs predominantly in the liver via the cytochrome P450 (CYP) enzyme system.[2][3]

The initial step is the 4-hydroxylation of CTX to form 4-hydroxythis compound (4-OH-CTX) . This primary metabolite exists in equilibrium with its ring-opened tautomer, aldophosphamide .[4] These two metabolites are sufficiently stable to exit the liver and circulate throughout the body.

The fate of aldophosphamide dictates the ultimate biological effect:

-

Detoxification: In cells with high levels of aldehyde dehydrogenase (ALDH), such as bone marrow stem cells and liver cells, aldophosphamide is oxidized to the inactive and non-toxic carboxythis compound .[4][5] This enzymatic detoxification is a key mechanism of cellular resistance.

-

Activation: In cells with low ALDH levels, including many lymphocytes and tumor cells, aldophosphamide spontaneously decomposes into two active metabolites:

This metabolic pathway underscores the first layer of CTX's selectivity, targeting cells with low ALDH expression.

Core Cytotoxic Mechanism: The DNA Damage Response and Apoptosis

The primary mechanism of CTX-induced lymphocyte death is the initiation of an overwhelming DNA Damage Response (DDR) by its active metabolite, phosphoramide mustard.

DNA Alkylation and Cross-Linking

Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in the DNA.[4][7][8] This action leads to the formation of two types of DNA lesions:

-

Intrastrand Cross-links: Linking two guanine bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): Linking guanine bases on opposite DNA strands.[8]

ICLs are particularly cytotoxic as they physically block DNA replication and transcription, posing a formidable challenge to the cell's repair machinery.[9][10] This blockage is the critical upstream event that triggers the DDR signaling cascade.

The ATM/ATR-Chk1/Chk2-p53 Signaling Axis

The presence of DNA adducts and stalled replication forks activates the master sensor kinases of the DDR pathway: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

Sensor Activation: The kinases ATM and ATR are recruited to the sites of DNA damage.

-

Signal Transduction: Activated ATM/ATR phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.[9]

-

p53 Stabilization: A crucial target of Chk1/Chk2 is the tumor suppressor protein p53. Phosphorylation of p53 on serine residues (e.g., Ser15, Ser20) prevents its ubiquitination and degradation, leading to its stabilization and accumulation in the nucleus.[9]

-

Cellular Response: Stabilized p53 acts as a transcription factor, inducing the expression of genes that mediate:

-

Cell Cycle Arrest: Primarily through the expression of p21, which inhibits cyclin-dependent kinases (CDKs), halting the cell cycle to allow time for DNA repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired, p53 upregulates pro-apoptotic proteins of the BCL-2 family, such as PUMA and BAX.[9]

-

This pathway ensures that cells with significant DNA damage are prevented from proliferating and are ultimately eliminated.

Induction of Apoptosis

The commitment to apoptosis is primarily executed through the intrinsic (mitochondrial) pathway. The p53-mediated upregulation of BAX leads to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspases (caspase-3, -7), dismantling the cell. At high doses, transcriptional inhibition can also contribute directly to apoptosis.[9] Studies have also shown that CTX can augment Fas-mediated apoptosis in lymphoma cell lines.[11]

| Key Protein | Role in CTX-Induced Apoptosis | Reference |

| ATM/ATR | Master sensor kinases that detect DNA damage and initiate the signaling cascade. | [9] |

| Chk1/Chk2 | Checkpoint kinases that transduce the damage signal to downstream effectors. | [9] |

| p53 | Tumor suppressor; stabilized in response to damage, transcriptionally activates genes for cell cycle arrest and apoptosis. | [9] |

| BAX/PUMA | Pro-apoptotic BCL-2 family members, induced by p53, that trigger mitochondrial permeabilization. | [9] |

| Caspase-9 | Initiator caspase activated by the apoptosome. | - |

| Caspase-3 | Executioner caspase that cleaves cellular substrates, leading to apoptotic cell death. | - |

Table 1: Core proteins in the this compound-induced DNA damage and apoptotic pathway.

The Immunomodulatory Facet: A Dose-Dependent Phenomenon

Beyond its direct cytotoxic effects, CTX is a potent immunomodulator, with actions that are highly dependent on dose and timing.[12] Low, "metronomic" doses can paradoxically enhance anti-tumor immune responses.[13][14]

Selective Depletion of Regulatory T cells (Tregs)

One of the most significant immunomodulatory effects of low-dose CTX is the selective depletion of CD4+Foxp3+ regulatory T cells (Tregs).[15][16] Tregs are a subset of T cells that suppress the function of other immune cells and are often abundant in the tumor microenvironment, hindering effective anti-tumor immunity.

The heightened sensitivity of Tregs to CTX is attributed to several factors:

-

Low Intracellular ATP: Tregs have inherently lower levels of ATP compared to effector T cells.[17]

-

Impaired DNA Repair: Tregs possess less efficient DNA repair mechanisms, making them more vulnerable to the DNA cross-linking effects of phosphoramide mustard.[5][17]

-

Low Glutathione (GSH) Levels: GSH is an antioxidant that can detoxify CTX metabolites. Tregs have lower GSH levels, increasing their susceptibility.[14]

By preferentially eliminating these immunosuppressive cells, CTX alters the balance between regulatory and effector T cells, tilting it in favor of an immune response.[18]

Homeostatic Proliferation and Enhanced Effector Function

The depletion of lymphocytes, particularly Tregs, creates "space" within the lymphoid compartments.[12] This lymphopenia triggers a compensatory mechanism known as homeostatic proliferation , where remaining lymphocytes undergo rapid, cytokine-driven proliferation to repopulate the niche.[19] This process preferentially expands tumor-specific effector T cells, leading to a more robust and functional anti-tumor T cell population.[12][19] Low-dose CTX has been shown to enhance the production of tumor antigen-specific T cells that secrete both Granzyme B and IFNγ.[20]

Effects on B Lymphocytes and Dendritic Cells

-

B Lymphocytes: CTX has a profound suppressive effect on B cells.[21] It directly inhibits multiple stages of the B cell cycle, including activation, proliferation, and differentiation into antibody-secreting plasma cells.[22][23] This is the basis for its use in antibody-mediated autoimmune diseases.

-

Dendritic Cells (DCs): CTX treatment can modulate DC subsets, selectively depleting CD8+ resident DCs while sparing other subsets.[24] Furthermore, by inducing immunogenic cell death (ICD) in tumor cells, CTX promotes the release of damage-associated molecular patterns (DAMPs) like HMGB1.[15] These DAMPs act as "danger signals" that mature and activate antigen-presenting cells like DCs, leading to improved antigen presentation to T cells.[15]

Mechanisms of Cellular Resistance

Resistance to this compound can be a significant clinical challenge. The primary mechanisms within lymphocytes involve:

-

High Aldehyde Dehydrogenase (ALDH) Activity: As mentioned, high intracellular levels of ALDH efficiently convert aldophosphamide to its inactive carboxy form, preventing the generation of phosphoramide mustard.[4][25]

-

Increased Glutathione (GSH) Levels: Glutathione can directly conjugate with and detoxify both phosphoramide mustard and acrolein, reducing their ability to cause cellular damage.[26]

-

Enhanced DNA Repair Capacity: Cells with highly efficient DNA repair pathways, particularly those involved in repairing interstrand cross-links, can overcome the damage induced by CTX before it triggers apoptosis.[26]

-

Drug Efflux Pumps: Certain membrane transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[25]

Experimental Protocols for Studying CTX Effects on Lymphocytes

To empower researchers, this section provides validated, step-by-step methodologies for assessing the core signaling events discussed.

Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Workflow Diagram:

Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque density gradient. Wash cells twice with phosphate-buffered saline (PBS).

-

Cell Culture and Treatment: Resuspend cells in complete RPMI-1640 medium and seed in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of mafosfamide (an in vitro active analog of CTX) or a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Staining:

-

Harvest cells and transfer to flow cytometry tubes.

-

Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Protocol: Analysis of DNA Damage via γH2AX Staining

Principle: The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DNA Damage Response, occurring at sites of DNA double-strand breaks. Intracellular staining with a fluorescently-labeled anti-γH2AX antibody allows for the quantification of DNA damage by flow cytometry or fluorescence microscopy.[27]

Methodology:

-

Cell Preparation and Treatment: Prepare and treat lymphocytes as described in Protocol 5.1.

-

Fixation: Harvest and wash cells. Resuspend the pellet in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate on ice for 30 minutes or at -20°C overnight.

-

Permeabilization: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.

-

Staining:

-

Wash the permeabilized cells.

-

Resuspend the pellet in 100 µL of staining buffer (e.g., PBS with 1% BSA).

-

Add the fluorescently-conjugated anti-γH2AX antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition: Wash the cells once more and resuspend in PBS. Analyze by flow cytometry, measuring the increase in fluorescence intensity in the appropriate channel.

Conclusion

This compound's interaction with lymphocytes is a paradigm of pharmacological complexity. It is not merely a cytotoxic agent but a sophisticated modulator of the immune system. Its core signaling pathways diverge from a single metabolic activation event into two distinct, yet interconnected, arms: a potent DNA damage response leading to the apoptosis of rapidly dividing cells, and a nuanced, dose-dependent immunomodulation that can either suppress or enhance immune function. Understanding these divergent signaling pathways is critical for optimizing its therapeutic use, from high-dose cancer chemotherapy to low-dose metronomic regimens designed to synergize with modern immunotherapies. The experimental frameworks provided herein offer robust tools for researchers to further unravel the intricate biology of this venerable drug.

References

- PHARMACOLOGY OF this compound (Cytoxan) ; Overview, Pharmacokinetics, Mechanism of action, Uses, - YouTube.

- Fig. 1 Metabolism of this compound. The activation pathway requires... - ResearchGate.

-

Immune-potentiating effects of the chemotherapeutic drug this compound - PubMed. Available at: [Link]

-

Effects of the Alkylating Agent this compound in Potentiating Anti-Tumor Immunity. Available at: [Link]

-

Insights on this compound metabolism and anticancer mechanism of action: A computational study - PubMed. Available at: [Link]

- This compound metabolism. The pharmacologically active anticancer... - ResearchGate.

-

Immunomodulatory effects of this compound and implementations for vaccine design - PubMed. Available at: [Link]

-

Mechanisms of resistance to the toxicity of this compound. Available at: [Link]

- Apoptotic death induced by the this compound analogue mafosfamide in human lymphoblastoid cells: Contribution of DNA replication, transcription inhibition and Chk/p53 signaling - Johns Hopkins University.

-

Efflux capacity and aldehyde dehydrogenase both contribute to CD8+ T-cell resistance to posttransplant this compound - PubMed. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

-

Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC - NIH. Available at: [Link]

-

Beyond Alkylation – this compound's Expanding Role in Cancer Therapy and Immunomodulation - International Journal of Scientific Research & Technology. Available at: [Link]

-

Non-Hodgkin Lymphoma (NHL) Medication - Medscape Reference. Available at: [Link]

-

This compound - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Amelioration of this compound-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG - PMC - PubMed Central. Available at: [Link]

-

This compound enhances immunity by modulating the balance of dendritic cell subsets in lymphoid organs | Blood - ASH Publications. Available at: [Link]

-

Beyond DNA Damage: Exploring the Immunomodulatory Effects of this compound in Multiple Myeloma - PMC - NIH. Available at: [Link]

-

Low dose this compound: Mechanisms of T cell modulation - PubMed. Available at: [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. Available at: [Link]

- Proposed mechanism for the effect of this compound and its active... - ResearchGate.

-

In vivo resistance of secondary antitumor immune response to this compound: effects on T cell subsets - PMC - NIH. Available at: [Link]

-

The effect of this compound on Fas-mediated apoptosis - PubMed. Available at: [Link]

-

The effect of this compound on B and T lymphocytes in patients with connective tissue diseases - PubMed. Available at: [Link]

-

Suppression of human B lymphocyte function by this compound - PubMed. Available at: [Link]

-

Low-Dose this compound Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC - NIH. Available at: [Link]

-

Selective effects of this compound therapy on activation, proliferation, and differentiation of human B cells - NIH. Available at: [Link]

-

Formation of this compound Specific DNA Adducts in Hematological Diseases - NIH. Available at: [Link]

-

Effects of this compound Treatment on the in vitro Activity of Mouse Lymphoid Cells after Nonspecific and Specific Stimulation - Karger Publishers. Available at: [Link]

- The immune-modulatory effect of this compound on T cells. When given... - ResearchGate.

-

This compound enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness - JCI Insight. Available at: [Link]

-

Different mechanisms for anti-tumor effects of low- and high-dose this compound - Spandidos Publications. Available at: [Link]

-

Recovery from this compound-Induced Lymphopenia Results in Expansion of Immature Dendritic Cells Which Can Mediate Enhanced Prime-Boost Vaccination Antitumor Responses In Vivo When Stimulated with the TLR3 Agonist Poly(I:C) - PubMed Central. Available at: [Link]

-

Effect of this compound on immunological control mechanisms - PubMed. Available at: [Link]

Sources

- 1. Insights on this compound metabolism and anticancer mechanism of action: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of this compound Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Beyond DNA Damage: Exploring the Immunomodulatory Effects of this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Formation of this compound Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. The effect of this compound on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immune-potentiating effects of the chemotherapeutic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory effects of this compound and implementations for vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low dose this compound: Mechanisms of T cell modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. ijsrtjournal.com [ijsrtjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. JCI Insight - this compound enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness [insight.jci.org]

- 20. Low-Dose this compound Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effect of this compound on B and T lymphocytes in patients with connective tissue diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Suppression of human B lymphocyte function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective effects of this compound therapy on activation, proliferation, and differentiation of human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. Efflux capacity and aldehyde dehydrogenase both contribute to CD8+ T-cell resistance to posttransplant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 27. Amelioration of this compound-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG - PMC [pmc.ncbi.nlm.nih.gov]

discovery and chemical synthesis of cyclophosphamide

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Cyclophosphamide

Introduction: The Genesis of a Targeted Cytotoxin

This compound (CP), a cornerstone of modern chemotherapy, represents a triumph of rational drug design, born from the necessity to tame the indiscriminate cytotoxicity of early nitrogen mustards.[1] Its discovery was not a matter of chance but a targeted effort to create a less toxic, tumor-activated version of these potent alkylating agents. This guide provides a technical exploration of the historical context, the pivotal chemical synthesis, and the biochemical rationale that underpins the enduring clinical success of this compound.

The story begins in the post-World War I era, where the devastating effects of mustard gas on lymphatic and bone marrow tissues were observed.[1] This led to the hypothesis that related compounds could be harnessed to destroy cancerous cells in lymph nodes.[1] Early nitrogen mustards were effective but brutally toxic. The challenge, therefore, was to devise a molecule that would remain inert in healthy tissue but become lethally active upon reaching a tumor.

This challenge was undertaken by Norbert Brock and his team at ASTA (now Baxter Oncology).[2] Their work was founded on the "transport form/active form" principle.[3][4] The goal was to mask the reactive nitrogen mustard moiety within a stable, non-toxic carrier molecule—a prodrug.[2] The initial hypothesis, proposed by Friedman and Seligman in 1954, was that certain tumors possessed high concentrations of phosphamidase enzymes that could cleave a phosphate-nitrogen bond, releasing the active cytotoxin locally.[2][5][6] While this specific enzymatic trigger was later proven incorrect, the fundamental concept of designing a prodrug that required metabolic activation was revolutionary and ultimately successful.[5][7] After synthesizing and screening over 1,000 candidate oxazaphosphorine compounds, this compound emerged as the most promising candidate.[2] It was first synthesized in 1958, and the first clinical trials were published by the end of the 1950s, with the U.S. FDA granting approval in 1959.[6][7][8]

Chemical Synthesis: A Stepwise Construction

The most common and established method for synthesizing this compound involves a multi-step process starting from readily available reagents. The core structure is a cyclic phosphorodiamidate, which ingeniously incorporates the nitrogen mustard into an oxazaphosphorine ring.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide |

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P |

| Molar Mass | 261.08 g·mol⁻¹[9] |

| Appearance | Fine white crystalline powder[9] |

| Melting Point | 49.5-53 °C[9] |

| CAS Number | 50-18-0[9] |

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two primary stages:

-

Formation of the key intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

Cyclization of this intermediate with 3-aminopropanol to form the final oxazaphosphorine ring.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established literature.[10][11]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Bis(2-chloroethyl)amine hydrochloride

-

3-Aminopropanol

-

A suitable organic solvent (e.g., Dichloroethane)

-

A tertiary amine base (e.g., Triethylamine)

-

Anhydrous conditions (all glassware dried, reactions under inert atmosphere)

Step 1: Preparation of N,N-bis(2-chloroethyl)phosphoramidic dichloride

-

To a cooled (0-5 °C) solution of phosphorus oxychloride in an anhydrous organic solvent, slowly add one molar equivalent of bis(2-chloroethyl)amine.[10] A base such as triethylamine is often used to scavenge the HCl byproduct.

-

The reaction mixture is stirred at a low temperature for several hours to ensure the complete formation of the phosphoramidic dichloride intermediate.

-

Causality: This step is critical as it attaches the nitrogen mustard moiety to the phosphorus center. The use of low temperatures and slow addition is necessary to control the exothermic reaction and prevent unwanted side reactions. Phosphorus oxychloride is a highly reactive reagent used for chlorination and phosphorylation.[12]

Step 2: Cyclization with 3-Aminopropanol

-

To the solution containing the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate, slowly add one molar equivalent of 3-aminopropanol.[10]

-

An additional two molar equivalents of a tertiary amine base are required to neutralize the two equivalents of HCl that are generated during the cyclization.

-

The reaction is typically allowed to warm to room temperature and stirred for several hours to drive the cyclization to completion.

-

Causality: 3-aminopropanol acts as the bifunctional linker that forms the oxazaphosphorine ring. Its amino group attacks the phosphorus center, displacing one chloride, and its hydroxyl group attacks the same phosphorus center, displacing the second chloride, thereby forming the stable six-membered ring.

Step 3: Work-up and Purification

-

The reaction mixture is filtered to remove the tertiary amine hydrochloride salt.

-

The filtrate is washed sequentially with dilute acid, water, and brine to remove any unreacted starting materials and water-soluble byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone-ether), to yield this compound as a white crystalline solid.[10]

Mechanism of Action: The Prodrug Unmasked